molecular formula C8H4F3N3O2 B2701462 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-41-1

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2701462
CAS No.: 869947-41-1
M. Wt: 231.134
InChI Key: VJNJSFNQOGTRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, and its inhibition can lead to an increase in the levels of these neurotransmitters, potentially alleviating symptoms of certain neurodegenerative diseases.

Mode of Action

This compound interacts with its target, monoamine oxidase B, by inhibiting its activity . The exact mechanism of this interaction is not fully understood, but it is likely that the compound binds to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.

Biochemical Pathways

The inhibition of monoamine oxidase B by this compound affects the metabolic pathways of monoamine neurotransmitters . These neurotransmitters, which include dopamine, norepinephrine, and serotonin, play crucial roles in various neurological functions. By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.

Result of Action

The inhibition of monoamine oxidase B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially alleviating symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 7-position significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNJSFNQOGTRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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